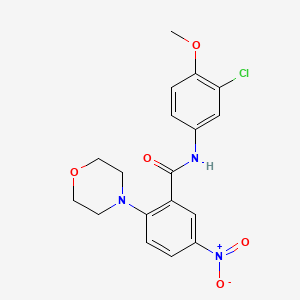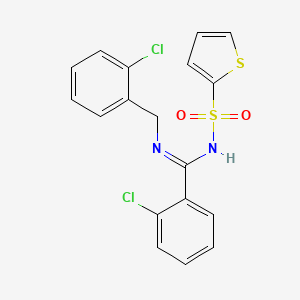
tert-butyl(2-propoxybenzyl)amine hydrochloride
Übersicht
Beschreibung
Tert-butyl(2-propoxybenzyl)amine hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action has been extensively studied. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of tert-butyl(2-propoxybenzyl)amine hydrochloride.
Wissenschaftliche Forschungsanwendungen
Tert-butyl(2-propoxybenzyl)amine hydrochloride has various scientific research applications. It is commonly used as a reagent in organic chemistry and is used to synthesize various compounds. Additionally, this compound has been studied for its potential applications in drug discovery and development. It has been found to have anti-inflammatory and anti-cancer properties and has been studied for its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of tert-butyl(2-propoxybenzyl)amine hydrochloride is not fully understood. However, it is believed to work by inhibiting specific enzymes involved in the inflammatory response and cancer cell growth. It has been found to target the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Tert-butyl(2-propoxybenzyl)amine hydrochloride has various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to reduce the proliferation of cancer cells and induce cell death. It has also been found to have antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl(2-propoxybenzyl)amine hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations. It can be challenging to synthesize, and the synthesis method requires expertise in organic chemistry. Additionally, this compound has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl(2-propoxybenzyl)amine hydrochloride. One area of research is the development of new drugs based on this compound. It has been found to have anti-inflammatory and anti-cancer properties, and there is potential for the development of new drugs that target these pathways. Additionally, more research is needed to determine the safety and efficacy of this compound in vivo. Furthermore, the potential use of this compound in other fields such as agriculture and material science should also be explored.
Conclusion:
Tert-butyl(2-propoxybenzyl)amine hydrochloride is a chemical compound that has potential applications in various fields. The synthesis method is complex, but the compound has been extensively studied for its scientific research applications. Its mechanism of action is well understood, and it has been found to have anti-inflammatory and anti-cancer properties. While it has some limitations, there are several future directions for the study of this compound, including the development of new drugs and exploring its use in other fields.
Eigenschaften
IUPAC Name |
2-methyl-N-[(2-propoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-10-16-13-9-7-6-8-12(13)11-15-14(2,3)4;/h6-9,15H,5,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDDZOHMQKTBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-ethoxyphenyl)-3-{[1-(4-fluorobenzoyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4229645.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4229651.png)
![4-ethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4229665.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline](/img/structure/B4229678.png)
![ethyl 4-({[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4229690.png)
![N-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4229695.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide](/img/structure/B4229700.png)
![2-[3-isobutyl-1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4229717.png)
![N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3,5-dimethoxybenzamide](/img/structure/B4229721.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4229726.png)
![N-(4-bromophenyl)-3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanamide](/img/structure/B4229734.png)
![N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)-2-nitrobenzamide](/img/structure/B4229740.png)
